molecular formula C13H22Cl2N2O2 B1419736 {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185303-97-2

{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride

Cat. No. B1419736
M. Wt: 309.2 g/mol
InChI Key: VEWVOQWHJPAPIO-UHFFFAOYSA-N
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Description

“{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1185303-97-2 . It has a molecular weight of 309.24 and its IUPAC name is 2-[2-(4-morpholinylmethyl)phenoxy]ethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.24 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Catalysis and Bond Formation : Ueno, Shimizu, and Kuwano (2009) describe the use of morpholine in a nickel-catalyzed reaction to form carbon-nitrogen bonds at the beta position of saturated ketones. This showcases the compound's utility in catalyzing specific chemical reactions (Ueno, Shimizu, & Kuwano, 2009).

  • Synthesis of Morpholine Derivatives : AlKaissi, Khammas, and التميمي (2015) reported the synthesis of new morpholine derivatives, highlighting the compound's role in creating novel chemical structures with potential biological activities (AlKaissi, Khammas, & التميمي, 2015).

  • Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of triazole derivatives using morpholine, some of which displayed antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Copper-Promoted Oxyamination : Sequeira and Chemler (2012) reported a copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene, which includes the synthesis of 2-aminomethyl morpholines. This highlights its role in stereoselective synthesis, important in pharmaceutical chemistry (Sequeira & Chemler, 2012).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWVOQWHJPAPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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